4-Chloro-2-iodotoluene

Cross-Coupling Chemoselectivity Palladium Catalysis

4-Chloro-2-iodotoluene (CAS 33184-48-4), also referred to as 4-chloro-2-iodo-1-methylbenzene, is an ortho/para-disubstituted halogenated toluene derivative. It consists of a benzene ring substituted with a methyl group at position 1, a chlorine atom at position 4, and an iodine atom at position 2.

Molecular Formula C7H6ClI
Molecular Weight 252.48 g/mol
CAS No. 33184-48-4
Cat. No. B1360293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodotoluene
CAS33184-48-4
Molecular FormulaC7H6ClI
Molecular Weight252.48 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
InChIKeyZIOGCIPQDRCAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-iodotoluene (CAS 33184-48-4) – Procurement-Ready Halogenated Toluene for Selective Cross-Coupling and Pharmaceutical Intermediate Synthesis


4-Chloro-2-iodotoluene (CAS 33184-48-4), also referred to as 4-chloro-2-iodo-1-methylbenzene, is an ortho/para-disubstituted halogenated toluene derivative. It consists of a benzene ring substituted with a methyl group at position 1, a chlorine atom at position 4, and an iodine atom at position 2 . This substitution pattern confers distinct reactivity, enabling selective functionalization in palladium-catalyzed cross-coupling reactions, where the iodine atom serves as the preferred electrophilic site due to its superior leaving-group ability relative to chlorine [1]. The compound is typically supplied as a clear, colorless to pale yellow liquid with a molecular weight of 252.48 g/mol and a purity of ≥98% . Its established utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials makes it a strategic building block for research and industrial laboratories .

Why 4-Chloro-2-iodotoluene (CAS 33184-48-4) Cannot Be Simply Replaced by Other Halogenated Toluenes in Cross-Coupling and Sequential Functionalization


The substitution pattern of 4-chloro-2-iodotoluene—specifically the ortho relationship between the iodine and the methyl group, combined with the para chlorine—is non-arbitrary. Unlike simpler mono-halogenated toluenes (e.g., 4-iodotoluene or 4-chlorotoluene) or regioisomers such as 2-chloro-4-iodotoluene, this compound uniquely positions an iodine atom adjacent to a methyl group for sterically influenced cross-coupling and a chlorine atom para to the methyl group for potential subsequent nucleophilic aromatic substitution [1]. In palladium-catalyzed reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond, enabling chemoselective mono-coupling without the need for protecting groups [2] [3]. This orthogonal reactivity is not achievable with analogous dihalogenated benzenes lacking the methyl substituent or with isomers where the halogen positions are reversed. The following evidence quantitatively substantiates why this specific regioisomer is a superior procurement choice for applications demanding sequential or chemoselective transformations.

Quantitative Differentiation Evidence for 4-Chloro-2-iodotoluene (CAS 33184-48-4) Versus Analogs


Chemoselective Palladium-Catalyzed Arylation: Ortho-Iodo vs. Para-Chloro Reactivity

In palladium-catalyzed cross-coupling, the oxidative addition step is kinetically controlled by the carbon–halogen bond strength. The C–I bond (bond dissociation energy ≈ 57 kcal/mol) in 4-chloro-2-iodotoluene undergoes oxidative addition to Pd(0) approximately 1,000 times faster than the C–Cl bond (bond dissociation energy ≈ 95 kcal/mol) under standard Suzuki–Miyaura conditions [1]. A direct head-to-head study using a bimetallic complex catalyst demonstrated that 4-chloro-2-iodotoluene undergoes selective mono-coupling at the iodine position, yielding mono- and diarylated products in a 54:46 ratio, with the mono-arylated product retaining the chlorine atom for further functionalization . In contrast, the isomeric 2-chloro-4-iodotoluene, when subjected to analogous conditions, exhibits a different selectivity profile due to the altered electronic and steric environment, though direct quantitative comparison is not available in the same study [2]. The ortho-methyl group in the target compound introduces steric hindrance that can further modulate coupling rates and regioselectivity in subsequent steps [3].

Cross-Coupling Chemoselectivity Palladium Catalysis

Quantified Synthetic Yield from a Validated Industrial Route: 29% Overall from 4-Chloro-2-nitrotoluene

A reported synthetic route in the Chinese Journal of Pharmaceuticals (2005) details the preparation of 4-chloro-2-iodotoluene from 4-chloro-2-nitrotoluene via reduction to 4-chloro-2-aminotoluene followed by diazotization and iodine substitution, achieving an overall yield of 29% [1]. While this is a multi-step yield, it provides a baseline for process optimization. In contrast, alternative synthetic routes starting from 4-chlorotoluene via direct iodination can yield up to 68% , but these methods often produce regioisomeric mixtures requiring costly purification. The 29% yield from the reduction/diazotization route is specific to the desired ortho-iodo isomer and is a critical data point for procurement departments evaluating cost-per-gram of isomerically pure material.

Process Chemistry Synthesis Optimization Diazotization

Physicochemical Stability and Handling: Density and Refractive Index Benchmarking

4-Chloro-2-iodotoluene exhibits a density of 1.82 g/cm³ at 25°C and a refractive index of 1.6200 . These values are significantly higher than those of the corresponding bromo analog (4-chloro-2-bromotoluene: density ~1.55 g/cm³) and the non-halogenated parent toluene (0.87 g/cm³). The elevated density directly correlates with the presence of the heavy iodine atom and facilitates precise volumetric dispensing in automated synthesis platforms. The refractive index provides a rapid, non-destructive method for in-house purity verification. Importantly, the compound is a liquid at ambient temperature with a melting point of -25°C, eliminating the need for heating during transfer, unlike some solid analogs (e.g., certain di-iodo compounds) .

Physical Properties Quality Control Storage Stability

Prioritized Application Scenarios for 4-Chloro-2-iodotoluene (CAS 33184-48-4) Based on Quantified Differentiation


Sequential Palladium-Catalyzed Cross-Coupling for Biaryl Pharmaceutical Intermediates

Researchers constructing complex biaryl scaffolds for drug discovery should prioritize 4-chloro-2-iodotoluene when a stepwise diversification strategy is required. The 54:46 mono:di coupling ratio enables chemists to first perform a Suzuki–Miyaura coupling at the iodo position, isolate the intermediate 4-chloro-2-aryl-toluene, and subsequently engage the remaining chloro substituent in a second, orthogonal cross-coupling (e.g., Buchwald–Hartwig amination or a Suzuki coupling using a more active catalyst system). This sequential approach is validated by the compound's ability to retain the C–Cl bond after the first coupling, as evidenced by the 54% mono-arylation product .

Process Development and Scale-Up of Isomerically Pure Intermediates

Chemical engineers and process chemists scaling up the synthesis of 4-chloro-2-iodotoluene itself can benchmark their efforts against the published 29% overall yield from 4-chloro-2-nitrotoluene [1]. This baseline allows for quantification of yield improvements when optimizing reduction, diazotization, and iodination steps. Procurement teams should use this yield data to negotiate pricing with suppliers, understanding that the lower yield contributes to the cost of the isomerically pure product, which is essential for avoiding purification bottlenecks in downstream API synthesis.

High-Throughput Experimentation (HTE) and Automated Synthesis Workflows

The liquid physical state (m.p. -25°C) and high density (1.82 g/cm³) of 4-chloro-2-iodotoluene make it an ideal substrate for automated liquid handling systems used in HTE . The density value can be used to calibrate pipetting robots for accurate dispensing of sub-milligram quantities. Furthermore, the refractive index (1.6200) offers a rapid, in-line quality control metric for verifying compound identity and purity before use in precious catalyst screening campaigns, reducing the risk of failed reactions due to misidentified or degraded reagents .

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